Epothilone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

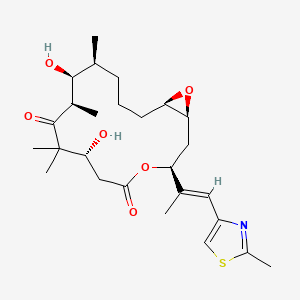

A group of 16-member MACROLIDES which stabilize MICROTUBULES in a manner similar to PACLITAXEL. They were originally found in the myxobacterium Sorangium cellulosum, now renamed to Polyangium (MYXOCOCCALES).

科学研究应用

Anticancer Applications

Epothilones, particularly epothilone B and this compound D, have demonstrated potent antitumor activity. Their mechanism of action involves stabilizing microtubules, which disrupts cancer cell mitosis and induces apoptosis.

Clinical Development

- Ixabepilone : An analogue of this compound B, Ixabepilone has been approved for use in treating metastatic breast cancer and has shown effectiveness against hormone-refractory prostate cancer and non-small cell lung cancer .

- Utidelone : Another derivative, Utidelone, has exhibited superior efficacy in clinical trials for metastatic breast cancer with a lower incidence of neuropathy compared to traditional therapies .

| Compound | Indication | Status |

|---|---|---|

| Ixabepilone | Metastatic breast cancer | Approved |

| Utidelone | Metastatic breast cancer | Phase II/III trials |

| This compound D | Various cancers (preclinical studies) | Investigational |

Neurodegenerative Disease Research

Recent studies have expanded the potential applications of epothilones beyond oncology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Potential Benefits

- Neuroprotection : Epothilones have been shown to reduce neuronal cell death and improve cognitive function in preclinical models of Alzheimer's disease .

- Mechanistic Insights : The ability of epothilones to stabilize microtubules may help maintain neuronal integrity and function, potentially mitigating the effects of neurodegeneration.

Clinical Trials

- A Phase II trial evaluating Ixabepilone in patients with metastatic breast cancer demonstrated improved progression-free survival compared to standard therapies .

- Studies on this compound D indicated its efficacy against various tumor types, including those resistant to conventional therapies, highlighting its potential as a broad-spectrum anticancer agent .

Preclinical Studies

- Research has shown that epothilones can induce apoptosis in a variety of cancer cell lines at nanomolar concentrations, underscoring their potency .

- Recent investigations into the biochemical pathways affected by epothilones revealed alterations in growth and viability in neuronal cells, suggesting further avenues for exploration in neurodegenerative contexts .

常见问题

Basic Research Questions

Q. What experimental approaches are used to determine epothilone’s binding mode to β-tubulin?

- Methodological Answer : this compound-tubulin interactions are primarily studied using X-ray crystallography to resolve atomic-level structures and docking simulations to predict binding conformations. For example, mutagenesis experiments (e.g., β-tubulin Thr274Ile and Arg282Gln mutations) combined with tubulin polymerization assays validate functional consequences of binding disruptions . Photoaffinity labeling with this compound derivatives (e.g., C26-hydroxythis compound D) can map interaction sites .

Q. What key structural features of epothilones are critical for microtubule-stabilizing activity?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight the macrolide ring, side-chain substituents (e.g., C12-C13 epoxide), and hydrogen-bonding groups as essential. Computational docking (e.g., MOE software) and cytotoxicity assays in resistant cell lines (e.g., β-tubulin mutants) identify pharmacophoric elements like the thiazole moiety and C15 methyl group .

Q. How do epothilones compare to taxanes in experimental models of drug efficacy?

- Methodological Answer : Comparative studies use tubulin polymerization assays and cytotoxicity screens (e.g., IC50 values in multidrug-resistant cell lines). Epothilones often show superior activity in taxane-resistant models due to their distinct binding interactions, validated via molecular modeling and resistance mutation analysis (e.g., β274Thr→Ile) .

Q. What are standard assays for evaluating this compound efficacy in preclinical research?

- Methodological Answer : Core assays include:

- In vitro : Tubulin polymerization kinetics, MTT assays for cell viability.

- In vivo : Xenograft models (e.g., ovarian carcinoma) with tumor volume monitoring.

- Resistance profiling : Isogenic cell lines with tubulin mutations (e.g., CRISPR-edited β-tubulin) .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro and in vivo this compound efficacy data?

- Methodological Answer : Discrepancies arise from pharmacokinetic variability or tumor microenvironment factors. Use PK/PD modeling to correlate drug exposure and effect. Validate findings with orthotopic tumor models and multivariate regression analysis to isolate variables (e.g., hypoxia, stromal interactions) .

Q. What molecular mechanisms underlie this compound resistance in β-tubulin mutants?

- Methodological Answer : Resistance is linked to mutations (e.g., β274Thr→Ile) that disrupt hydrogen bonding. Characterize mutants via cryo-EM to visualize conformational changes and isothermal titration calorimetry to measure binding affinity. Combinatorial screens with secondary agents (e.g., ABCB1 inhibitors) can overcome resistance .

Q. How can structure-based drug design optimize this compound analogs for reduced toxicity?

- Methodological Answer : Use molecular dynamics simulations to predict off-target interactions. Synthesize analogs with modified side chains (e.g., C21-fluorinated derivatives) and test in hERG channel assays for cardiotoxicity. Prioritize candidates with high therapeutic indices in murine toxicity models .

Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in this compound studies?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical models for small-sample in vivo data. Tools like R/Brms or Stan enable robust uncertainty quantification .

Q. How can researchers validate this compound pharmacophore models experimentally?

- Methodological Answer : Validate computational models (e.g., common pharmacophore with taxanes) via alanine scanning mutagenesis and surface plasmon resonance (SPR) to measure binding kinetics. Cross-validate with sarcodictyin analogs to test model generalizability .

Q. What strategies reconcile conflicting SAR data across this compound derivatives?

- Methodological Answer : Perform meta-analysis of published SAR datasets using standardized metrics (e.g., ΔΔG binding energies). Validate outliers via free-energy perturbation (FEP) calculations and crystallographic fragment screening .

Q. Tables for Quick Reference

Q. Table 1: Key Experimental Models for this compound Research

Q. Table 2: Common Pitfalls in this compound Data Interpretation

| Pitfall | Mitigation Strategy |

|---|---|

| Off-target cytotoxicity | Use isogenic cell lines for specificity |

| PK/PD mismatches | Integrate physiologically-based modeling |

| Batch variability | Standardize tubulin sources (e.g., bovine) |

属性

分子式 |

C26H39NO6S |

|---|---|

分子量 |

493.7 g/mol |

IUPAC 名称 |

(1S,3S,7R,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22+,24-/m0/s1 |

InChI 键 |

HESCAJZNRMSMJG-DEEJXTFZSA-N |

手性 SMILES |

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C |

规范 SMILES |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |

同义词 |

Epothilon Epothilone Epothilones |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。